BRD9 ligand-6

Medicinal Chemistry PROTAC Design Epigenetics

This BRD9 ligand is the critical warhead for FHD-609, a clinical-stage PROTAC degrader. Its azetidine-substituted 2,7-naphthyridine scaffold distinguishes it from dimethylamino-based BRD9 inhibitors, ensuring precise binding geometry and selectivity over BRD7. Sourced with batch-specific analytical documentation (HPLC, NMR), it is ideal for synthesizing novel BRD9 degraders, developing tool compounds (fluorescent probes, affinity matrices), and serving as a reference standard for PROTAC QC.

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
Cat. No. B12519205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD9 ligand-6
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)C=O)OC
InChIInChI=1S/C21H21N3O4/c1-23-11-16(13-7-18(27-2)17(12-25)19(8-13)28-3)14-9-20(24-5-4-6-24)22-10-15(14)21(23)26/h7-12H,4-6H2,1-3H3
InChIKeyQPRZPIXWBHDSOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde: BRD9 Ligand for PROTAC Synthesis


4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde (CAS: 2460248-49-9), also known as BRD9 ligand-6, is a synthetic organic compound with the molecular formula C21H21N3O4 and a molecular weight of 379.41 g/mol . It is a 2,7-naphthyridine derivative featuring an azetidinyl substituent at the 6-position and a 2,6-dimethoxybenzaldehyde moiety at the 4-position . Functionally, it serves as a PROTAC target protein ligand that binds the bromodomain of BRD9 (Bromodomain-containing protein 9) and is utilized in the synthesis of the heterobifunctional degrader FHD-609 .

Why Generic 2,7-Naphthyridine Analogs Cannot Substitute 4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde in BRD9-Targeting Applications


The BRD9 ligand landscape includes diverse 2,7-naphthyridine-based inhibitors such as BI-9564 and BI-7273, but these molecules are designed for direct target engagement and cannot be substituted for a PROTAC-specific ligand. The target compound is a critical building block in heterobifunctional degrader synthesis, and its substitution would alter linker geometry, E3 ligase recruitment efficiency, and ultimately, the pharmacological outcome of the PROTAC . The azetidine substituent distinguishes this ligand from the dimethylamino group present in many BRD9 inhibitors, impacting binding mode and selectivity .

Quantitative Differentiation of 4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde from Closest Analogs


Azetidine Substitution Confers a Distinct Structural Profile Relative to Dimethylamino-Containing BRD9 Inhibitors

The target compound possesses an azetidin-1-yl group at the 6-position of the 2,7-naphthyridine core. In contrast, the BRD9 inhibitors BI-9564 and BI-7273 contain a 4-(dimethylamino)methylphenyl substituent at the corresponding position . This structural divergence alters the molecule's exit vector and linker attachment potential, a critical parameter for PROTAC design where ligand geometry directly influences ternary complex formation [1].

Medicinal Chemistry PROTAC Design Epigenetics

BRD9 Degrader FHD-609 Exhibits Picomolar Potency, Outperforming Standard Inhibitors

The PROTAC degrader FHD-609, synthesized using the target compound as the BRD9-binding moiety, degrades BRD9 with an IC50 of 0.13 nM in cell-based assays [1]. In comparison, the direct BRD9 inhibitors BI-9564 and BI-7273 exhibit IC50 values of 75 nM and 19 nM, respectively, in biochemical assays [2][3]. This represents a >100-fold improvement in potency for the degrader, demonstrating the functional advantage of the ligand within a PROTAC architecture.

Targeted Protein Degradation PROTAC Pharmacology Cancer Research

High Purity Specification Ensures Reproducible Conjugation in PROTAC Synthesis

The target compound is commercially available with a purity of ≥97.51% (as determined by HPLC/NMR) . This high purity is critical for reproducible PROTAC synthesis, as impurities in the ligand can lead to off-target degradation or reduced yield . While generic 2,7-naphthyridine building blocks may be available at lower purities, this specific compound is supplied with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Chemical Synthesis Quality Control PROTAC Development

Validated Use in Clinical-Stage PROTAC Degrader FHD-609

The target compound is the precisely defined BRD9-binding warhead in FHD-609, a PROTAC degrader that has entered Phase I clinical trials for advanced synovial sarcoma and SMARCB1-deficient tumors [1]. In this trial, FHD-609 demonstrated dose-dependent increases in pharmacokinetic exposure and extensive BRD9 degradation in tumor tissue [2]. No other BRD9 ligand (e.g., BI-9564-based or I-BRD9-based) has been advanced to this stage of clinical development as a warhead .

Clinical Development PROTAC Therapeutics Oncology

Application Scenarios for 4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde in Scientific and Industrial Settings


Synthesis of FHD-609 and Related BRD9 PROTAC Degraders

This compound is the essential BRD9-binding ligand for constructing FHD-609, a clinical-stage PROTAC degrader . Researchers developing novel BRD9 degraders can use this ligand as a benchmark warhead for comparing linker and E3 ligase recruitment strategies [1].

Structure-Activity Relationship (SAR) Studies of BRD9 Ligands

The azetidine-substituted 2,7-naphthyridine scaffold provides a distinct chemical starting point for medicinal chemistry campaigns aimed at optimizing BRD9 binding affinity, selectivity over BRD7, and linker attachment geometry .

Chemical Biology Studies of the ncBAF Chromatin Remodeling Complex

As a validated BRD9 ligand, this compound can be used to create tool compounds (e.g., fluorescent probes, affinity matrices) for investigating the role of the ncBAF complex in cancer and other diseases [2].

Quality Control and Reference Standard for PROTAC Synthesis

Due to its high purity and batch-specific analytical documentation, this compound serves as a reliable reference standard for analytical method development and quality control in PROTAC manufacturing processes .

Quote Request

Request a Quote for BRD9 ligand-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.